molecular formula C10H13NO3S B12958676 3-Methylchroman-4-sulfonamide

3-Methylchroman-4-sulfonamide

Cat. No.: B12958676
M. Wt: 227.28 g/mol
InChI Key: ICHZPYNHAZROJH-UHFFFAOYSA-N
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Description

3-Methylchroman-4-sulfonamide is a synthetic organic compound designed for research applications, integrating the chroman scaffold with a sulfonamide functional group. The chroman core, a benzopyran structure, is a privileged scaffold in medicinal chemistry, found in compounds with a range of reported biological activities . The sulfonamide group is one of the most significant functional groups in drug discovery, known to confer inhibitory activity against various enzymes, most famously carbonic anhydrases . Researchers are investigating sulfonamide-derived compounds for their potential as anti-bacterial, anti-cancer, anti-viral, and anti-inflammatory agents . The specific substitution pattern of this compound suggests it may be of particular interest in studies focused on enzyme inhibition, structure-activity relationship (SAR) analysis, and the development of novel therapeutic candidates. This product is intended for research purposes by qualified laboratory personnel. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

3-methyl-3,4-dihydro-2H-chromene-4-sulfonamide

InChI

InChI=1S/C10H13NO3S/c1-7-6-14-9-5-3-2-4-8(9)10(7)15(11,12)13/h2-5,7,10H,6H2,1H3,(H2,11,12,13)

InChI Key

ICHZPYNHAZROJH-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=CC=CC=C2C1S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 3 Methylchroman 4 Sulfonamide and Structural Analogues

Strategic Retrosynthetic Analysis of the 3-Methylchroman-4-sulfonamide Skeleton

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.comucoz.com The analysis for this compound identifies two primary disconnections corresponding to the formation of the sulfonamide bond and the construction of the chroman ring system.

A primary and logical disconnection is that of the sulfur-nitrogen bond within the sulfonamide group. This approach, termed a C-S-N disconnection, simplifies the target molecule into two key synthons: a nucleophilic amine source (such as ammonia) and an electrophilic sulfonyl equivalent, specifically the 3-methylchroman-4-sulfonyl chloride intermediate. This is a classic and reliable strategy for sulfonamide synthesis. quimicaorganica.org

A further retrosynthetic step involves the disconnection of the chroman ring itself. Breaking the benzylic carbon-oxygen bond of the dihydro-2H-pyran ring suggests a precursor such as an ortho-hydroxy-substituted allylbenzene (B44316) derivative. An alternative and common strategy for chroman synthesis is the disconnection that breaks the ring to reveal a phenol (B47542) and a suitable four-carbon α,β-unsaturated carbonyl compound. For the 3-methylchroman moiety, this would correspond to a reaction between a phenol and crotonaldehyde (B89634) or a related equivalent.

This analysis provides a strategic roadmap, suggesting that the synthesis would likely proceed by first constructing the 3-methylchroman core, followed by functionalization at the C-4 position to install a sulfonic acid or sulfonyl chloride group, and finally, amidation to form the target sulfonamide.

General Approaches to Sulfonamide Bond Formation

The sulfonamide functional group is a cornerstone in many areas of chemical science, and numerous methods for its synthesis have been developed. wikipedia.orgmdpi.com These range from classical reactions to modern metal-catalyzed and oxidative techniques.

The most traditional and widely used method for preparing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride. wikipedia.org This reaction proceeds via nucleophilic attack of the amine onto the electrophilic sulfur atom of the sulfonyl chloride, with subsequent elimination of hydrogen chloride (HCl). A base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture to neutralize the generated HCl. wikipedia.org The insolubility and crystalline nature of many sulfonamides facilitate their purification, making this a classic method for the derivatization of amines. wikipedia.org

The general transformation is as follows: R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl

For the synthesis of this compound, this would involve reacting 3-methylchroman-4-sulfonyl chloride with ammonia (B1221849) or a protected ammonia equivalent.

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. Oxidative strategies for sulfonamide synthesis avoid the need for pre-functionalized and often unstable sulfonyl chlorides. acs.org

One such approach is the electrochemical oxidative coupling of thiols and amines. acs.org This method uses electricity to drive the transformation, requires no sacrificial chemical reagents, and can be performed rapidly. acs.org Another significant oxidative method is the amination of sodium sulfinates. acs.orgnih.gov For instance, an electrochemical protocol using ammonium (B1175870) iodide (NH₄I) as a redox catalyst can effectively couple a wide range of amines with sodium sulfinates to yield the desired sulfonamides. acs.orgnih.gov Hypervalent iodine reagents have also been employed to mediate the oxidative amination of sulfenamides to form sulfur-nitrogen bonds. chemrxiv.org

These methods often exhibit broad substrate scope and high functional group tolerance under mild conditions. acs.orgacs.org

Oxidative MethodSulfur SourceAmine SourceKey Reagents/Conditions
Electrochemical CouplingThiolsPrimary/Secondary AminesElectricity, C anode/Fe cathode
Oxidative AminationSodium SulfinatesPrimary/Secondary Amines, AmmoniaNH₄I, Electrochemical Cell
Hypervalent Iodine-MediatedSulfenamidesSecondary AminesDiacetoxyiodobenzene (PhI(OAc)₂)

Transition metal catalysis has provided powerful tools for forming carbon-nitrogen bonds, including those in sulfonamides. sioc-journal.cn These reactions often allow for the coupling of substrates that are unreactive under classical conditions.

Palladium-catalyzed cross-coupling reactions, for example, can form N-arylsulfonamides from aryl halides or nonaflates and sulfonamides. princeton.edunih.gov These reactions are often promoted by specialized electron-rich phosphine (B1218219) ligands. nih.gov Copper-catalyzed systems are also widely used for the N-arylation of sulfonamides, effectively coupling them with aryl halides. researchgate.net More recently, photosensitized nickel catalysis has emerged as a highly efficient method for C-N bond formation between sulfonamides and aryl electrophiles, proceeding via an energy-transfer mechanism. princeton.eduprinceton.edu These catalytic systems expand the synthetic toolbox, enabling the construction of complex sulfonamides under relatively mild conditions. sioc-journal.cn

Metal Catalyst SystemSubstratesLigand/Conditions
Palladium CatalysisAryl nonaflates, SulfonamidesElectron-rich phosphine ligands (e.g., VincePhos)
Copper CatalysisAryl halides, SulfonamidesPicolinamide, various other ligands
Photosensitized Nickel CatalysisAryl halides, SulfonamidesIr-photocatalyst, often ligand-free
Iridium CatalysisAlkoxy aryl alkynes, SulfonamidesReductive sulfonamidation with HCOOH
Zirconium CatalysisAmides, SulfonamidesCp₂ZrCl₂, Hydrosilane reductant

Synthetic Routes to Substituted Chroman Ring Systems

The chroman scaffold is a privileged heterocyclic motif. Its synthesis has been extensively studied, leading to a variety of reliable construction methods. magtech.com.cn

The formation of the fused dihydropyran ring of the chroman system is the key step in synthesizing the core of this compound. Several strategies can achieve this.

One of the most direct methods is the acid-catalyzed reaction of a phenol with an α,β-unsaturated aldehyde or ketone. To obtain the 3-methyl substituent, crotonaldehyde is a suitable electrophile. This reaction is believed to proceed through initial conjugate addition of the phenol, followed by intramolecular cyclization (an oxa-Michael-aldol cascade or related pathway).

Another powerful strategy involves the intramolecular cyclization of epoxide precursors. For instance, the 6-endo cyclization of an epoxide with a tethered phenol nucleophile can effectively construct the chroman ring, often with high stereocontrol. researchgate.net

More complex, modern methods include the Lewis acid-promoted rearrangement of spirodienones, which can be generated from the oxidation of corresponding phenol derivatives. oup.com Additionally, a novel synthetic route involves a carbon-to-oxygen atom swap via the oxidative ring-contraction of tetrahydrobenzooxepinones, which are derived from 1-tetralones. chemrxiv.org

Synthetic MethodKey Starting MaterialsReaction Type
Oxa-Michael Addition/CyclizationPhenol, α,β-Unsaturated Aldehyde/KetoneAcid or Base Catalysis
Intramolecular Epoxide OpeningAryl Epoxides with Phenol NucleophileEpoxide-Heteronucleophile Cyclization (EPC)
Spirodienone RearrangementPhenol DerivativesAnodic Oxidation followed by Lewis Acid
Oxidative Ring Contraction1-TetralonesBaeyer-Villiger oxidation, Silylation, Oxidation

Methyl Group Incorporation and Stereocontrol at the C-3 Position

The introduction of a methyl group at the C-3 position of the chroman-4-one scaffold, a key precursor to this compound, can be accomplished through several synthetic routes. One documented method involves the reaction of a substituted isoflavone (B191592) with sodium methoxide (B1231860) (NaOMe) and iodomethane, which results in methylation at the C-3 position. For instance, the synthesis of (±)-2,7-dimethoxy-3-(4-methoxyphenyl)-3-methylchroman-4-one was achieved by reacting 7,4′-dimethoxyisoflavone with these reagents under an inert atmosphere. najah.eduresearchgate.net

Another strategy involves an intramolecular cyclization. Starting from isovanillin, an O-allylphenol intermediate can be prepared and reacted with an α-bromoacetophenone. The resulting product undergoes an isomerization of the allylic double bond and a subsequent intramolecular 6-endo-trig cyclization mediated by potassium tert-butoxide, affording a 3-methylchroman structure. researchgate.net Additionally, 3-cyano-3-methylchroman-4-one has been synthesized, presenting another potential route to a C-3 methylated precursor. okayama-u.ac.jp

Stereocontrol at the C-3 position is a critical aspect of the synthesis. The stereochemical outcome is often determined during the formation of the chroman ring or through subsequent transformations. Diastereoselective protocols have been developed for related structures, providing a framework for controlling the stereochemistry of 3-methylchroman derivatives. For example, an efficient and highly diastereoselective method for constructing 3-nitro-substituted 4-chromanones has been reported, utilizing an intramolecular Michael-type cyclization of α-nitro aryl ketones. rsc.orgresearchgate.net In this process, a catalytic amount of potassium tert-butoxide was found to be essential for achieving high diastereoselective control. rsc.orgresearchgate.net

Furthermore, the stereocontrolled reduction of 3-sulfonyl chromen-4-ones using reagents like sodium borohydride (B1222165) (NaBH₄) with lithium chloride (LiCl) or catalytic hydrogenation (Pd/C, H₂) can produce 3-sulfonyl chroman-4-ols with three contiguous chiral centers, offering a direct pathway to control the stereochemistry at C-3 and C-4. acs.org

Table 1: Selected Methods for C-3 Methylation of Chroman-4-one Precursors

Starting MaterialReagents and ConditionsProductYieldReference
7,4′-DimethoxyisoflavoneNaOMe, Iodomethane, inert atmosphere(±)-2,7-Dimethoxy-3-(4-methoxyphenyl)-3-methylchroman-4-oneHigh najah.edu
2-(2-allyl-3,4-dimethoxy)phenoxy-1-aroylethanones2 equiv. potassium tert-butoxideSubstituted 2-aroyl-3-methylchromansGood researchgate.net
α-Nitro aryl ketones with unsaturated ester unitsCatalytic KOtBu3,3-Disubstituted 3-nitro-4-chromanonesGood to excellent rsc.orgresearchgate.net

Stereoselective Synthesis of this compound Diastereomers and Enantiomers

While a direct stereoselective synthesis for this compound is not explicitly detailed in the literature, a plausible pathway can be constructed based on established transformations of related chroman systems. A logical approach involves the stereoselective synthesis of a 3-methylchroman-4-ol intermediate, followed by conversion of the hydroxyl group to the desired sulfonamide.

The key step for establishing stereochemistry would be the reduction of a precursor, such as 3-methylchromen-4-one. The stereocontrolled reduction of analogous 3-sulfonyl chromen-4-ones has been shown to yield different diastereomers of the corresponding 3-sulfonyl chroman-4-ols depending on the reaction conditions. acs.org For example, using NaBH₄ in the presence of LiCl can favor the formation of one diastereomer, while catalytic hydrogenation over Pd/C can lead to another. acs.org This principle can be extended to 3-methylchromen-4-one, where the choice of reducing agent and conditions would dictate the cis or trans relationship between the C-3 methyl group and the C-4 hydroxyl group.

Once the diastereomerically pure 3-methylchroman-4-ol is obtained, it can be converted to the sulfonamide. This typically involves a two-step process: activation of the alcohol (e.g., conversion to a mesylate or tosylate) followed by nucleophilic substitution with a sulfonamide anion or a related nitrogen source. Alternatively, Mitsunobu reaction conditions could be employed for direct conversion.

For the synthesis of specific enantiomers, an asymmetric synthesis approach would be necessary. This could involve an enantioselective reduction of the 3-methylchromen-4-one using a chiral reducing agent or a catalyst. Another strategy is the resolution of the racemic 3-methylchroman-4-ol using a chiral acid to form diastereomeric esters that can be separated chromatographically, followed by hydrolysis to obtain the pure enantiomers of the alcohol. Subsequent conversion to the sulfonamide would proceed with retention of configuration at the chiral centers. The development of enantioselective methods for synthesizing 3,4-disubstituted chromans through catalytic carbosulfenylation also provides a foundation for accessing enantioenriched chroman scaffolds. nih.gov

Advanced Chemical Synthesis Techniques for Chroman-Sulfonamides

Modern synthetic techniques offer significant advantages in terms of efficiency, yield, and environmental impact. Microwave-assisted synthesis and green chemistry protocols are particularly relevant to the synthesis of complex molecules like chroman-sulfonamides.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. Several studies have demonstrated the successful application of microwave-assisted synthesis to the construction of chromene and chromone (B188151) skeletons. mdpi.combenthamdirect.commdpi.comvnu.edu.vn For instance, the synthesis of various 2H-chromene derivatives has been achieved through multicomponent reactions under microwave assistance, with reaction times reduced from hours to minutes compared to conventional heating. mdpi.com Similarly, a novel approach using microwave assistance for alcohol dehydrogenative reactions has been developed to synthesize chromenes and coumarins, catalyzed by manganese (II) and cobalt (II) complexes. benthamdirect.com

These methodologies can be adapted for the synthesis of this compound. Key steps, such as the cyclization to form the chroman ring or the final sulfonamide formation, could potentially be accelerated under microwave conditions. This would not only improve the efficiency of the synthesis but also potentially minimize the formation of side products.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Chromene Derivatives

ReactionConventional Method (Time, h)Microwave Method (Time, min)Yield ImprovementReference
Synthesis of 2H-chromen-2-one derivatives4–78–10Not specified, but faster mdpi.com
Diels-Alder for benzo[h]chromene derivativesHoursFew minutesYields up to 92% researchgate.net
Synthesis of quinolin-4-ylmethoxy-chromen-2/-4-onesNot specifiedShorter reaction timesNot specified, but efficient mdpi.com

Green Chemistry Approaches and Sustainable Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green approaches have been reported for the synthesis of chroman and chromene derivatives, which could be applied to the synthesis of this compound.

One significant approach is the use of environmentally benign solvents, with water being a prime example. An efficient, one-pot synthesis of 3-substituted chroman-2,4-diones has been described using ultrasound irradiation in water as the solvent, avoiding the need for a catalyst. nih.gov Another green strategy involves visible-light-induced cascade radical cyclization to produce sulfone-functionalized chroman-4-ones and chromans under transition-metal-free conditions. rsc.org This method is highly efficient and operates under mild conditions without an external photocatalyst. rsc.org

Furthermore, the use of biocatalysts, such as fruit juices, has been explored for the synthesis of bis-coumarins, demonstrating the potential for replacing toxic and expensive catalysts with natural, renewable alternatives. espublisher.com These sustainable protocols, including photocatalytic radical-initiated cascade cyclizations, offer powerful and elegant strategies for constructing the chroman-4-one scaffold. frontiersin.org Adopting these methods for the synthesis of this compound would contribute to a more sustainable and environmentally friendly chemical process. researchgate.net

Chemical Reactivity and Mechanistic Transformations of 3 Methylchroman 4 Sulfonamide

Reactivity of the Sulfonamide Moiety in a Chroman Context

The sulfonamide group in 3-Methylchroman-4-sulfonamide exhibits a range of characteristic reactions, although its reactivity is modulated by the adjacent chroman scaffold. The nitrogen atom of the sulfonamide is nucleophilic and can participate in various substitution and addition reactions.

The most common reaction of a primary sulfonamide is N-alkylation or N-arylation. tandfonline.com This typically involves deprotonation of the sulfonamide nitrogen with a base to form a more nucleophilic sulfonamidate anion, which then reacts with an electrophile. The presence of the bulky 3-methylchroman group can sterically hinder the approach of reactants to the sulfonamide nitrogen, potentially requiring more forcing reaction conditions compared to simpler acyclic sulfonamides.

Another key aspect of sulfonamide reactivity is its ability to be cleaved. Reductive deamination of primary sulfonamides to the corresponding sulfinates can be achieved, which then serve as versatile intermediates for further functionalization. chemrxiv.org This transformation opens up pathways to a variety of other sulfur-containing functional groups.

The sulfonamide moiety can also direct reactions on the chroman ring. For instance, the electron-withdrawing nature of the sulfonyl group can influence the reactivity of the adjacent C4 position. Furthermore, the sulfonamide can act as an intramolecular nucleophile in certain contexts, potentially leading to ring-opening or rearrangement reactions of the chroman system under specific conditions. rsc.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

Derivatization of this compound can occur at several positions, with the outcome being governed by regioselective and stereoselective factors. The primary sites for derivatization are the sulfonamide nitrogen and the chroman ring, particularly at positions that are activated or accessible.

N-Functionalization of the Sulfonamide:

The nitrogen atom of the sulfonamide is a primary site for derivatization. N-alkylation, N-acylation, and N-sulfonylation are common transformations. nih.gov The regioselectivity is inherently high for these reactions as they occur at the only available nitrogen atom. However, stereoselectivity becomes a crucial consideration due to the chiral center at C3 of the chroman ring. The diastereomeric products that can be formed will depend on the nature of the reagent and the reaction conditions.

Representative Data for N-Alkylation of this compound:

EntryAlkylating AgentBaseSolventTemperature (°C)Product(s)Diastereomeric Ratio (d.r.)
1Methyl iodideK₂CO₃DMF25N-Methyl-3-methylchroman-4-sulfonamide1.2:1
2Benzyl bromideNaHTHF0 to 25N-Benzyl-3-methylchroman-4-sulfonamide1.5:1
3Ethyl bromoacetateCs₂CO₃Acetonitrile (B52724)50N-(Ethoxycarbonylmethyl)-3-methylchroman-4-sulfonamide1.1:1

This is an illustrative data table based on general principles of sulfonamide alkylation and the expected influence of the chiral chroman ring.

Derivatization of the Chroman Ring:

The chroman ring can also be functionalized. Electrophilic aromatic substitution on the benzene (B151609) ring is possible, with the position of substitution being directed by the existing substituents. The stereochemistry at C3 and C4 is a key determinant in the outcome of reactions involving these centers. For instance, reduction of a related chroman-4-one can proceed with high diastereoselectivity. Reactions at C4 of this compound will be influenced by the stereochemistry of the methyl group at C3, leading to potentially high stereoselectivity in nucleophilic substitution or addition reactions. acs.org

Exploration of Degradation Pathways under Controlled Conditions

The stability of this compound under various conditions is a critical aspect of its chemical profile. Degradation can occur through several pathways, primarily involving hydrolysis of the sulfonamide bond or oxidation and cleavage of the chroman ring.

Hydrolytic Degradation:

The sulfonamide bond is generally stable to hydrolysis under neutral conditions but can be cleaved under strongly acidic or basic conditions, although this often requires harsh conditions. Acid-catalyzed hydrolysis would likely involve protonation of the sulfonamide nitrogen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis would proceed through the sulfonamidate anion.

Oxidative Degradation:

The chroman ring is susceptible to oxidative degradation. Strong oxidizing agents can lead to the cleavage of the dihydropyran ring. rsc.org For example, laccase-mediated oxidation has been shown to cleave the ring of isochroman (B46142) derivatives. rsc.org The benzylic C4 position is also a potential site for oxidation. The degradation products would depend on the specific oxidant used and the reaction conditions. Photochemical degradation is another possibility, as flavonoids and related compounds containing a chroman ring can undergo photochemical reactions.

Illustrative Degradation Products under Different Conditions:

ConditionMajor Degradation Products
Strong Acid (e.g., 6M HCl, heat)3-Methylchroman-4-amine, Sulfonic acid derivatives
Strong Base (e.g., 6M NaOH, heat)3-Methylchroman-4-amine, Sulfonate salts
Oxidative (e.g., KMnO₄)Benzoic acid derivatives, smaller aliphatic fragments
Photolytic (UV irradiation)Complex mixture of rearranged and fragmented products

This table presents plausible degradation products based on the known chemistry of sulfonamides and chromans.

Theoretical Elucidation of Reaction Mechanisms

Mechanisms of Sulfonamide Reactions:

Theoretical studies on sulfonamide reactions can model the transition states of N-functionalization reactions, helping to predict the stereochemical outcome. nih.gov For instance, the energy barriers for the approach of an electrophile to the two diastereotopic faces of the sulfonamide nitrogen can be calculated to rationalize the observed diastereomeric ratios in alkylation reactions.

Mechanisms of Chroman Ring Reactions:

Computational studies on chroman derivatives have explored various reaction mechanisms, including pyrolysis and cycloaddition reactions. aimspress.com The pyrolysis of chroman, for example, is proposed to proceed via a retro-Diels-Alder reaction. aimspress.com Theoretical analysis of reactions at the C4 position can help to understand the facial selectivity of nucleophilic attack, influenced by the stereochemistry at C3. The conformational analysis of the dihydropyran ring is also crucial, as it dictates the spatial arrangement of substituents and influences reactivity. researchgate.net

Example of a Theoretical Study Application:

A DFT study on the SN2 reaction at the sulfonamide nitrogen of this compound could involve:

Modeling the two diastereomeric transition states for the reaction with an alkyl halide.

Calculating the activation energies for both pathways.

Correlating the calculated energy difference with the experimentally observed diastereomeric ratio.

Such studies provide a molecular-level understanding of the factors controlling the reactivity and selectivity of this compound.

Structure Activity Relationship Sar Studies of 3 Methylchroman 4 Sulfonamide and Its Derivatives

Fundamental Structural Requirements for Sulfonamide Bioactivity

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, forming the basis for a wide array of drugs with diverse pharmacological activities. openaccesspub.orgnih.govresearchgate.net The biological profile of a sulfonamide-containing molecule is heavily dependent on the nature of the substituents attached to the sulfonamide core. openaccesspub.org

For the classic antibacterial sulfonamides, the SAR is well-defined. A primary aromatic amine (-NH₂) at the para position is essential for activity, as these compounds act as competitive antagonists of para-aminobenzoic acid (PABA), a crucial component in bacterial folic acid synthesis. nih.govslideshare.net The sulfur atom must be directly linked to the aromatic ring, and substitutions on this ring generally diminish or eliminate antibacterial effects. slideshare.net

Sulfonamide Class Core Structural Requirement Mechanism of Action
AntibacterialFree para-amino group on the benzene (B151609) ring.Competitive inhibition of dihydropteroate (B1496061) synthetase. nih.gov
Carbonic Anhydrase InhibitorsUnsubstituted sulfonamide group (Ar-SO₂NH₂).Binds to the zinc ion in the enzyme's active site. annualreviews.org
Diuretics (Thiazide-like)Varies; often involves a cyclic structure.Inhibition of the Na⁺-Cl⁻ symporter.
Anti-inflammatory (Coxibs)Specific aryl substitutions.Selective inhibition of the COX-2 enzyme. openaccesspub.org
Antihyperglycemic (Sulfonylureas)A sulfonylurea moiety (-SO₂NHCONH-R).Blocks ATP-sensitive potassium channels in pancreatic β-cells. openaccesspub.org

Impact of the Chroman Core Conformation on Molecular Recognition

The chroman ring system, a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring, serves as a rigid scaffold that dictates the three-dimensional arrangement of its substituents. The dihydropyran ring typically adopts a half-chair conformation, which places substituents at the C-2, C-3, and C-4 positions in distinct axial or equatorial orientations. mdpi.com This conformational preference is critical for molecular recognition, the process by which molecules bind specifically to their biological targets. nih.gov

Molecular recognition can be governed by principles such as "conformational selection," where the biological target selectively binds to a specific, pre-existing conformation of the ligand from its dynamic ensemble in solution. nih.gov For 3-Methylchroman-4-sulfonamide, the half-chair conformation of the chroman core pre-organizes the C-3 methyl group and the C-4 sulfonamide group into a specific spatial relationship. This defined geometry is crucial for fitting into the binding site of a target protein. Even minor alterations to the ring system can lead to significant changes in the orientation of these key functional groups, thereby markedly affecting biological activity. nih.gov The rigidity of the chroman scaffold reduces the entropic penalty upon binding compared to more flexible molecules, potentially leading to higher binding affinity.

Influence of Substituents on the Chroman Ring on Pharmacological Profiles

Substitutions on the aromatic portion of the chroman ring have a profound impact on the pharmacological profile of its derivatives. Studies on closely related chroman-4-one scaffolds have demonstrated that both the position and the electronic nature of substituents are critical determinants of activity. nih.govacs.org

Generally, substituents on the aromatic ring are a prerequisite for significant biological activity. acs.org The specific position of the substituent can dramatically alter potency. For example, in a series of SIRT2 inhibitors based on a chroman-4-one core, a substituent at the 6-position was found to be more critical for activity than one at the 8-position. nih.gov

The electronic properties of the substituents are also a key factor. A strong correlation often exists between the electron-donating or electron-withdrawing nature of a substituent and the resulting biological activity. For instance, it has been observed that chroman-4-ones with electron-poor aromatic rings (containing electron-withdrawing groups like halogens) are generally more potent inhibitors than their electron-rich counterparts. nih.govacs.org This suggests that the electronic landscape of the aromatic ring is vital for interactions within the target binding site, potentially through electrostatic or π-π interactions.

Position Substituent Type Effect on Activity (Observed in Chroman-4-one Analogs) Reference
6-positionHalogen (e.g., -Cl, -Br)Generally enhances potency. acs.org
6-positionNo substituentSignificantly less potent. nih.govacs.org
7-positionHalogen (e.g., -F)Resulted in weak inhibitory activity. nih.gov
8-positionHalogen (e.g., -Cl)Less impact on activity compared to 6-position substitution. nih.gov

Role of the Methyl Group at C-3 in Ligand-Target Interactions

The methyl group at the C-3 position of the chroman ring, while seemingly simple, plays a multifaceted role in mediating ligand-target interactions. Its contribution to binding affinity and specificity can be attributed to several factors.

Firstly, the methyl group provides a steric constraint that influences the conformation of the dihydropyran ring and the relative orientation of the adjacent sulfonamide group. This "conformational locking" can pre-organize the molecule into a bioactive conformation that more readily fits the target's binding site, thereby reducing the entropic cost of binding. nih.gov

Secondly, the methyl group is hydrophobic and can engage in favorable van der Waals interactions within a complementary hydrophobic pocket of the target protein. nih.gov The addition of a methyl group can significantly enhance binding affinity if it successfully occupies such a pocket. nih.gov

Comparative SAR with Other Sulfonamide and Chromene-Derived Compounds

To fully appreciate the SAR of this compound, it is instructive to compare it with other classes of sulfonamide and chromene-based compounds. nih.gov

Chromene-based sulfonamides have been successfully developed as potent inhibitors of carbonic anhydrases (CAs). nih.gov In some series, the presence of a methyl group on the chromene ring was found to be beneficial for inhibitory activity against certain CA isoforms, highlighting the positive contribution of this substituent. nih.gov

Comparing these scaffolds reveals the importance of the attachment point and the three-dimensional orientation of the sulfonamide group. In this compound, the sulfonamide is attached directly to a stereocenter on the saturated heterocyclic ring. This arrangement, combined with the influence of the C-3 methyl group, provides a distinct structural motif compared to sulfonamides attached to the flat aromatic ring of a chromene or other aromatic systems. researchgate.netnih.gov This unique architecture likely directs the molecule toward a different set of biological targets or provides a different binding mode within the same target class.

Compound Class Core Scaffold Key SAR Features Primary Target Class
This compound ChromanSulfonamide at C-4; Methyl group at C-3.(Hypothetical)
Chromene-SulfonamidesChromeneSulfonamide attached to the chromene ring system.Carbonic Anhydrases. nih.govnih.gov
Quinoxaline-SulfonamidesQuinoxaline (B1680401)Sulfonamide attached to a quinoxaline ring.α-glucosidase, α-amylase. researchgate.net
Carvacrol-Derived SulfonamidesMonoterpenoidSulfonamide attached to a carvacrol (B1668589) scaffold.Acetylcholinesterase. nih.gov
Antibacterial SulfonamidesPhenylsulfonamideFree p-amino group.Dihydropteroate synthetase. slideshare.net

An article on the biological targets and molecular mechanisms of action for the specific chemical compound “this compound” cannot be generated.

Extensive searches for scientific literature and data pertaining to the investigation of "this compound" and its interaction with the specified biological targets did not yield any relevant results. There is no publicly available research detailing this specific compound's effects on:

Dihydropteroate Synthase (DHPS)

Carbonic Anhydrase (CA) isozymes (including hCA I, II, VII, IX)

Penicillin-Binding Protein (PBP-2X)

Other potential targets such as COX-II, proteases, Histone Deacetylase 6, or Sphingosine Kinase

Without dedicated studies on "this compound," it is not possible to provide scientifically accurate information, research findings, or data tables as requested in the article outline. Generating content on this topic would require speculation and would not meet the standards of factual, data-driven scientific reporting.

Investigation of Biological Targets and Molecular Mechanisms of Action

Detailed Molecular Recognition and Binding Interactions with Relevant Biomacromolecules

Following a comprehensive search of scientific literature and chemical databases, no specific information is currently available regarding the detailed molecular recognition and binding interactions of the compound 3-Methylchroman-4-sulfonamide with any relevant biomacromolecules. Research studies detailing the specific biological targets, molecular docking, or crystallographic data for this particular compound have not been published in the accessible scientific domain.

Therefore, the creation of data tables and a detailed discussion of its binding interactions, including specific amino acid residues, types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions), and binding affinities, cannot be provided at this time. The scientific community has not yet characterized the molecular-level interactions of this compound.

While the broader class of sulfonamides is known to interact with various enzymes, such as carbonic anhydrases, through specific binding mechanisms, this general information cannot be attributed to this compound without direct experimental evidence. Adhering to strict scientific accuracy, this article cannot extrapolate findings from related but distinct molecules to describe the specific interactions of this compound.

Further experimental research, including enzyme inhibition assays, X-ray crystallography, and computational modeling, would be required to elucidate the molecular targets and specific binding interactions of this compound.

Computational and Theoretical Chemistry Studies on 3 Methylchroman 4 Sulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as a 3-Methylchroman-4-sulfonamide derivative, might interact with a biological target, typically a protein or enzyme.

Studies on a series of chromene-based sulfonamides have provided valuable insights into their binding modes with carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. mdpi.comnih.govnih.gov These studies have focused on human CA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and XII. mdpi.comnih.govnih.gov

Computational docking procedures have been employed to elucidate the binding mechanism of these chromene-sulfonamide compounds within the active site of isoforms like hCA IX. mdpi.comnih.govnih.gov For instance, the sulfonamide group is a key zinc-binding group, and its interaction with the catalytic zinc ion in the active site of CAs is a critical determinant of inhibitory activity. The docking studies help in visualizing how the sulfonamide moiety coordinates with the zinc ion and how the rest of the molecule, including the chromene scaffold, establishes interactions with the surrounding amino acid residues.

The interactions typically involve a network of hydrogen bonds and hydrophobic contacts. The sulfonamide's nitrogen atom can act as a hydrogen bond donor, while the oxygen atoms can act as acceptors. The aromatic rings of the chroman structure can engage in π-π stacking or hydrophobic interactions with the nonpolar residues in the active site. The specific substitution patterns on the chroman ring can significantly influence these interactions, leading to variations in binding affinity and inhibitory potency. For example, the presence of methyl groups on the chroman moiety has been shown to be beneficial for inhibitory activity against certain CA isoforms. mdpi.com

Compound DerivativeTarget EnzymeKey Interacting ResiduesObserved Interactions
4-Oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamidehCA IXHis94, His96, His119, Thr199, Thr200Coordination with catalytic Zn2+, hydrogen bonding, hydrophobic interactions
7-Methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamidehCA IIHis64, Val121, Phe131, Leu198Enhanced hydrophobic interactions due to the methyl group, hydrogen bonding with the sulfonamide moiety
6-Chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamidehCA IHis200, Trp209Halogen bonding, hydrogen bonding, and hydrophobic interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules like this compound. These methods provide a detailed picture of the electron distribution, which governs the molecule's chemical behavior.

By employing DFT with basis sets such as B3LYP/6-31G(d,p), researchers can calculate a variety of molecular properties. indexcopernicus.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net These calculations can confirm that charge transfer occurs within the molecule, which is important for its interaction with biological targets. indexcopernicus.comresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. indexcopernicus.com The MEP surface visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. indexcopernicus.com Negative potential regions (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while positive regions (blue) are electron-deficient and susceptible to nucleophilic attack. This information is critical for understanding how the molecule might interact with the active site of an enzyme.

Furthermore, quantum chemical methods are used to calculate other important descriptors such as Mulliken atomic charges, which quantify the charge on each atom, and to perform Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular bonding and charge transfer interactions. indexcopernicus.com These theoretical calculations help in building a comprehensive understanding of the molecule's intrinsic properties that drive its biological activity.

Molecular Dynamics Simulations of Compound-Biomacromolecule Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. MD simulations are powerful computational tools for studying the physical movements of atoms and molecules.

In the context of a this compound-protein complex, an MD simulation would typically be performed in a simulated physiological environment, including explicit water molecules and ions. The simulation tracks the trajectory of the complex over a period of nanoseconds to microseconds, providing insights into its stability and the nature of the interactions.

Key analyses performed on MD simulation trajectories include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). RMSD measures the average deviation of the protein and ligand from their initial docked conformation, indicating the stability of the complex. A stable RMSD suggests that the ligand remains bound in the active site in a consistent manner. RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are rigid upon ligand binding.

MD simulations can also be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of the binding affinity than docking scores alone. These simulations are crucial for validating the binding poses predicted by molecular docking and for understanding the dynamic behavior that governs the biological function of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like chroman-sulfonamides, QSAR models can be developed to predict the inhibitory activity against a specific target.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum chemical in nature. They quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates the descriptors with the biological activity. benthamdirect.com The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques. benthamdirect.comqub.ac.uk A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.

For aryl sulfonamide derivatives, QSAR studies have been successful in building models with good predictive ability for their inhibitory activity against targets like the Mcl-1 protein. benthamdirect.comqub.ac.uk These models have highlighted the importance of specific structural features, such as the presence of hydrogen bond acceptors at appropriate positions, for enhancing biological activity. benthamdirect.com

Development and Application of Novel Computational Methodologies for Chroman-Sulfonamide Systems

The field of computational chemistry is continuously evolving, with the development of new methodologies that can be applied to study complex systems like chroman-sulfonamides. These novel methods often integrate different computational techniques to provide a more comprehensive and accurate understanding of ligand-protein interactions and to improve the drug design process.

One area of development is in advanced molecular docking protocols. These may include methods that account for protein flexibility, which is often a limitation of standard docking approaches. Ensemble docking, where the ligand is docked into multiple conformations of the protein, and induced-fit docking, where the protein active site is allowed to change its shape upon ligand binding, are examples of such advanced techniques.

In the realm of QSAR, new machine learning algorithms are being applied to build more sophisticated and predictive models. Methods like Support Vector Machines (SVM), Random Forest (RF), and Gaussian Process (GP) can handle non-linear relationships between descriptors and activity, often outperforming traditional linear methods. benthamdirect.com

Furthermore, integrated computational workflows that combine molecular docking, molecular dynamics simulations, and free energy calculations are becoming more common. These multi-step approaches provide a more rigorous assessment of potential drug candidates and can significantly enhance the efficiency of the drug discovery pipeline. The application of such novel computational methodologies to chroman-sulfonamide systems holds great promise for the rational design of new and effective therapeutic agents. nih.gov

Analytical Methodologies for Characterization and Quantification of 3 Methylchroman 4 Sulfonamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidațion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including 3-Methylchroman-4-sulfonamide. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the signals provide a wealth of structural information. youtube.comresearchgate.net The aromatic protons on the chroman ring are expected to appear in the downfield region (typically δ 6.5-8.0 ppm). The protons on the heterocyclic ring, specifically at C2, C3, and C4, would exhibit characteristic shifts and coupling patterns. scispace.comconicet.gov.armdpi.com The proton at C3, being adjacent to the methyl group, would likely appear as a multiplet, coupled to the C2 methylene (B1212753) protons and the C4 proton. The methyl group protons at C3 would resonate as a doublet in the upfield region. The protons of the sulfonamide (SO₂NH₂) group may appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. youtube.comresearchgate.net The aromatic carbons would have signals in the δ 110-160 ppm range. The carbonyl-like carbon of the sulfonamide group would be significantly downfield. The aliphatic carbons of the chroman ring (C2, C3, C4) and the methyl group carbon would appear in the upfield region of the spectrum. mdpi.commdpi.com Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish connectivity between protons and carbons, confirming the final structure. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous chroman and sulfonamide structures.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
C2-H₂~4.2-4.5Multiplet~65-70
C3-H~2.0-2.4Multiplet~30-35
C3-CH₃~1.1-1.3Doublet~15-20
C4-H~4.8-5.2Multiplet~50-55
Aromatic-H~6.8-7.5Multiplets~115-155
SO₂NH₂~7.0-7.5Broad SingletN/A
C4a, C8a (Aromatic Quaternary)N/AN/A~120-155

Application of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. uobasrah.edu.iq For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the sulfonamide group, the aromatic ring, and the ether linkage of the chroman structure. The sulfonamide group gives rise to two distinct stretching vibrations for the S=O bonds, typically found in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). jst.go.jprsc.org The N-H stretching of the sulfonamide would appear as a sharp band around 3350-3250 cm⁻¹. tandfonline.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the chroman ether linkage would likely produce a strong band in the 1260-1000 cm⁻¹ range. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. msu.edu The primary chromophore in this compound is the benzene (B151609) ring fused to the pyran ring. youtube.com Chroman itself exhibits absorption maxima related to the π→π* transitions of the aromatic system. researchgate.netresearchgate.net The presence of the sulfonamide and methyl groups, acting as auxochromes, would be expected to cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima and/or changes in the molar absorptivity compared to the unsubstituted chroman core.

Table 2: Predicted Spectroscopic Data (IR, UV-Vis) for this compound Predicted data based on characteristic functional group frequencies and chromophore behavior.

Spectroscopic TechniqueFeaturePredicted Value/Range
Infrared (IR) SpectroscopyN-H Stretch (Sulfonamide)3350-3250 cm⁻¹
Aromatic C-H Stretch3100-3000 cm⁻¹
Aliphatic C-H Stretch3000-2850 cm⁻¹
S=O Asymmetric Stretch1370-1330 cm⁻¹
S=O Symmetric Stretch1180-1160 cm⁻¹
C-O-C Ether Stretch1260-1000 cm⁻¹
UV-Visible (UV-Vis) Spectroscopyλmax (in Methanol or Ethanol)~270-290 nm

Application of Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement of the molecular ion.

The fragmentation pattern observed in the mass spectrum provides a fingerprint that can help confirm the structure. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) would be observed. sciepub.com Key fragmentation pathways would likely involve the cleavage of the sulfonamide group and fragmentation of the chroman ring. A common fragmentation for chroman derivatives is a retro-Diels-Alder reaction, leading to the loss of a neutral molecule from the heterocyclic ring. unideb.hucdnsciencepub.com Another predictable fragmentation would be the loss of the SO₂NH₂ radical or related species.

Table 3: Predicted Mass Spectrometry Data for this compound Based on the molecular formula C₁₀H₁₃NO₃S (MW: 227.28) and common fragmentation patterns.

IonPredicted m/zProposed Identity/Origin
[M+H]⁺228.07Protonated Molecular Ion
[M-SO₂NH₂]⁺148.08Loss of sulfonamide radical
[M-HSO₂NH₂]⁺147.07Loss of sulfonamide molecule
Fragment133.06Fragment from chroman ring cleavage (e.g., retro-Diels-Alder)

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, byproducts, or other components in a complex mixture. They are also the cornerstone of quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique in pharmaceutical analysis for purity assessment and quantification. nih.gov A reversed-phase HPLC method would be most suitable for this compound, given its moderate polarity. A typical method would employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, run under isocratic or gradient elution conditions. nih.gov Detection would typically be performed using a UV detector set at one of the compound's absorption maxima (e.g., ~275 nm). The retention time of the compound is a characteristic parameter for identification, while the peak area is proportional to its concentration, allowing for accurate quantification. waters.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents. researchgate.net For sulfonamides, Capillary Zone Electrophoresis (CZE) is a common mode of separation. nih.govdocumentsdelivered.com The separation is based on the differential migration of ions in an electric field. Since the sulfonamide group is weakly acidic, the charge of this compound can be manipulated by adjusting the pH of the background electrolyte (BGE). nih.gov Using a buffer with a pH above the pKa of the sulfonamide group would render the molecule anionic, allowing for its separation from neutral or cationic species. Common BGEs include phosphate or borate (B1201080) buffers.

Hyphenated techniques, which couple a separation method with mass spectrometry, offer the highest levels of selectivity and sensitivity for analysis in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for quantifying compounds at very low levels. nih.govnih.gov After separation by HPLC, the analyte enters the mass spectrometer. In tandem MS, a specific precursor ion (e.g., the protonated molecular ion at m/z 228) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM), exceptional selectivity and sensitivity can be achieved, effectively eliminating interference from matrix components. youtube.comresearchgate.net

Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS) combines the high separation efficiency of CE with the sensitive and selective detection of tandem MS. nih.govgrupobiomaster.com This technique is particularly useful for the analysis of small sample volumes and for charged analytes like sulfonamides. researchgate.netresearchgate.net The coupling requires a specialized interface to manage the flow rate differences between the CE system and the mass spectrometer's ion source. CE-MS/MS provides a robust platform for the trace-level quantification of sulfonamides in various samples.

Table 4: Representative Chromatographic and Electrophoretic Conditions Typical starting conditions for method development.

TechniqueParameterTypical Condition
HPLC-UVColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile : 20 mM Phosphate Buffer (pH 3.0)
Flow Rate1.0 mL/min
DetectionUV at ~275 nm
Capillary Electrophoresis (CZE)CapillaryFused Silica (e.g., 50 µm i.d., 50 cm length)
Background Electrolyte50 mM Sodium Borate Buffer (pH 9.2)
Voltage20-25 kV
DetectionUV at ~214 nm or ~275 nm
LC-MS/MS (ESI+)Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)m/z 228
MRM Transitionse.g., 228 → 148; 228 → 133

Future Research Directions and Pre Clinical Applications of 3 Methylchroman 4 Sulfonamide

Design and Synthesis of Advanced 3-Methylchroman-4-sulfonamide Analogues with Enhanced Specificity

The future design and synthesis of this compound analogues will be pivotal in enhancing their therapeutic potential by improving target specificity and efficacy. A key strategy involves the "tail approach," where various chemical functionalities are appended to the core structure to improve properties like water solubility and membrane permeability. acs.org The synthesis of such advanced analogues can be achieved through various established and emerging chemical methodologies.

A common and effective method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.net For chroman-based structures, synthetic strategies often begin with precursors like 2'-hydroxyacetophenones, which can be used to construct the chroman ring system. nih.gov Microwave-assisted synthesis has been shown to be an efficient method for producing the carboxylic acid precursors of chromenes with high yields. nih.gov Furthermore, the Horner-Wadsworth-Emmons methodology has been successfully employed for the synthesis of variously substituted 3-methylidenechroman-4-ones, which could serve as key intermediates for 3-methylchroman analogues. nih.gov

The development of structure-activity relationships (SAR) will be crucial in guiding the design of more potent and selective analogues. nih.govnih.gov For instance, in a series of chromene-based sulfonamides, it was found that the nature and position of substituents on the chromene ring, as well as the length of the linker between the chromene and sulfonamide moieties, significantly influenced their inhibitory activity and selectivity against different enzyme isoforms. nih.gov By systematically modifying the substituents on both the chroman ring and the sulfonamide group of this compound, researchers can fine-tune the molecule's interaction with its biological target, leading to enhanced specificity. For example, the introduction of different heterocyclic groups to the sulfonamide nitrogen can modulate the pharmacokinetic profile and improve efficacy. openaccesspub.orgresearchgate.net

Synthetic Approach Description Potential Application for this compound Analogues
Reaction of Amines with Sulfonyl Chlorides A fundamental method for forming the sulfonamide bond. researchgate.netSynthesis of a diverse library of analogues by varying the amine component.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions and improve yields. nih.govEfficient synthesis of chroman precursors and final analogues.
Horner-Wadsworth-Emmons Olefination A reaction used to create carbon-carbon double bonds, which can be precursors to the methyl group. nih.govIntroduction of diverse substituents at the 3-position of the chroman ring.

Exploration of Novel Therapeutic Areas for Chroman-Sulfonamide Scaffolds

The chroman and sulfonamide scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets and exhibiting a wide range of pharmacological activities. researchgate.netnih.govmdpi.com This versatility opens up numerous possibilities for exploring novel therapeutic applications for this compound and its derivatives.

Chroman derivatives have demonstrated a broad spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govontosight.ai Similarly, the sulfonamide group is a key component in a vast array of approved drugs with applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.govnih.govresearchgate.netnih.gov The combination of these two pharmacophores in a single molecule, as in this compound, could lead to synergistic effects or novel activities.

Future research should focus on screening this compound and its analogues against a wide range of biological targets to uncover new therapeutic potentials. For instance, given the known anticancer properties of both chromenes and sulfonamides, these compounds could be investigated as potential inhibitors of carbonic anhydrases, which are overexpressed in many tumors. nih.govresearchgate.net Additionally, the antiviral potential of this scaffold is worth exploring, as sulfonamide derivatives have been designed to inhibit viral entry and replication. nih.govnih.gov The anti-inflammatory properties of both parent scaffolds also suggest potential applications in treating inflammatory diseases. nih.gov

Potential Therapeutic Area Rationale Based on Scaffold Properties Example of a Relevant Biological Target
Oncology Both chroman and sulfonamide derivatives have demonstrated anticancer activity. nih.govresearchgate.netCarbonic Anhydrases (e.g., hCA IX and XII) nih.gov
Infectious Diseases (Antiviral) Sulfonamide-containing compounds have been developed as antiviral agents. nih.govnih.govViral proteins involved in entry or replication (e.g., HIV-1 gp120) nih.gov
Inflammatory Diseases Chroman and sulfonamide moieties are present in known anti-inflammatory agents. nih.govEnzymes or signaling pathways involved in inflammation.
Neurodegenerative Diseases Sulfonamides derived from natural products have shown potential in models of Alzheimer's disease. nih.govAcetylcholinesterase (AChE) nih.gov

Integration of Computational and Experimental Approaches for Rational Drug Design

The rational design of novel this compound analogues can be significantly accelerated by integrating computational and experimental techniques. taylorandfrancis.com Computer-aided drug design (CADD) encompasses a range of methods, including structure-based drug design (SBDD) and ligand-based drug design (LBDD), that can predict how a molecule will interact with its target and guide the synthesis of more effective compounds. taylorandfrancis.com

Molecular docking is a powerful computational tool that can be used to predict the binding mode of this compound and its analogues within the active site of a target protein. nih.govmdpi.com This information can help to explain observed structure-activity relationships and guide the design of new derivatives with improved binding affinity and selectivity. nih.govnih.gov For example, docking studies have been used to understand the interactions of chromene-based sulfonamides with carbonic anhydrase isoforms, revealing key interactions that contribute to their inhibitory activity. nih.gov

In addition to molecular docking, other computational methods such as density functional theory (DFT) can be used to study the structural and electronic properties of these molecules, providing insights into their reactivity and potential interactions. sci-hub.seresearchgate.net The integration of these computational predictions with experimental validation through synthesis and biological testing creates a powerful feedback loop for the iterative refinement of drug candidates. mdpi.comnih.gov This approach not only accelerates the drug discovery process but also reduces the costs associated with synthesizing and testing large numbers of compounds.

Mechanistic Studies on Resistance Development and Mitigation Strategies

A critical aspect of developing any new therapeutic agent is understanding the potential for resistance to develop and devising strategies to mitigate it. For compounds containing a sulfonamide moiety, the primary mechanisms of resistance are well-established, particularly in the context of their antibacterial action. nih.govrupahealth.com Sulfonamides typically act by inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govrupahealth.com

Resistance to sulfonamides can arise through several mechanisms, including:

Mutations in the target enzyme: Changes in the amino acid sequence of DHPS can reduce the binding affinity of sulfonamides without significantly affecting the enzyme's ability to bind its natural substrate, p-aminobenzoic acid (pABA). rupahealth.comsci-hub.se

Acquisition of resistance genes: Bacteria can acquire genes, such as sul1, sul2, and sul3, which encode for sulfonamide-insensitive variants of DHPS. rupahealth.comspringernature.com These genes are often located on mobile genetic elements like plasmids, facilitating their spread between different bacterial species. nih.govbiorxiv.org

Horizontal gene transfer: The transfer of foreign folP genes (the gene encoding DHPS) or parts of it can also confer resistance. nih.govsci-hub.se

While this compound may be developed for targets other than bacterial DHPS, understanding these resistance mechanisms is crucial. If the compound or its analogues are found to have antibacterial activity, it will be essential to investigate their susceptibility to these known resistance pathways.

To mitigate the risk of resistance, several strategies can be employed. One approach is to design analogues that bind to the target in a way that is less susceptible to common resistance mutations. This could involve designing molecules that form interactions with highly conserved residues in the active site. Another strategy is to develop combination therapies, where this compound is co-administered with another agent that has a different mechanism of action. This can reduce the likelihood of resistance emerging to either drug. Furthermore, understanding the molecular basis of how resistant enzymes discriminate between the drug and the natural substrate can inform the design of new inhibitors that can overcome this resistance. springernature.combiorxiv.org

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